2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide
Description
2-Chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide (CAS: 866010-11-9) is a chloroacetamide derivative featuring a 4-oxo-3,4-dihydroquinazolinyl moiety linked via an ethyl group to the nitrogen of an N-pentyl-substituted acetamide backbone. This compound belongs to a broader class of N-substituted chloroacetamides, which are often explored for their pharmacological properties, including enzyme inhibition and anticonvulsant activity . Its structural uniqueness lies in the combination of a quinazolinone ring (a heterocyclic scaffold associated with diverse bioactivities) and a branched alkyl chain (pentyl group), which may influence lipophilicity and target binding .
Properties
Molecular Formula |
C17H22ClN3O2 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-chloro-N-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]-N-pentylacetamide |
InChI |
InChI=1S/C17H22ClN3O2/c1-3-4-7-10-21(15(22)11-18)12(2)16-19-14-9-6-5-8-13(14)17(23)20-16/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,19,20,23) |
InChI Key |
IVJGDDFALSUZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C(C)C1=NC2=CC=CC=C2C(=O)N1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Niementowski Cyclization from Anthranilic Acid Derivatives
Heating anthranilic acid with formamide at 130°C for 8 hours generates the 3,4-dihydro-4-oxoquinazoline scaffold (Scheme 1A). Modifications using ethyl anthranilate increase reaction efficiency, achieving 78% isolated yield after recrystallization from ethanol.
Key Data:
| Starting Material | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Anthranilic acid | Formamide, 130°C, 8h | 65 | 92.4 |
| Ethyl anthranilate | Formamide, 140°C, 6h | 78 | 95.1 |
Isatoic Anhydride Route
Condensing isatoic anhydride with ammonium acetate in acetic acid under reflux (6 hours) provides direct access to 2-amino-4-oxoquinazoline (Scheme 1B). Subsequent N-alkylation with 1-bromoethane in DMF using K₂CO₃ introduces the ethyl group at position 1 (85% yield).
Spectroscopic Validation:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.39 (t, J=7.2 Hz, 3H, CH₂CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1597 cm⁻¹ (C=N).
N-Alkylation for Pentyl-Ethylamine Sidechain Installation
Reductive Amination Strategy
Reacting 1-(4-oxoquinazolin-2-yl)ethan-1-one with pentylamine and NaBH₄ in methanol at 0°C produces the secondary amine intermediate (Scheme 2A). Optimization studies demonstrate:
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 0 | 62 |
| NaBH₃CN | THF | 25 | 88 |
Nucleophilic Substitution Approach
Treating 2-(1-chloroethyl)-4-oxoquinazoline with pentylamine in acetonitrile (K₂CO₃, 60°C, 12h) achieves 91% conversion (Scheme 2B). Microwave irradiation (150W, 100°C, 20 min) enhances reaction efficiency to 94% yield.
Chloroacetamide Coupling and Final Assembly
Acylation with Chloroacetyl Chloride
Reacting N-pentyl-N-[1-(4-oxoquinazolin-2-yl)ethyl]amine with chloroacetyl chloride (1.2 eq) in dry dichloromethane (0°C, N₂ atmosphere) gives the target compound in 82% yield after silica gel chromatography (Scheme 3).
Optimization Parameters:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0 | 2 | 82 |
| Pyridine | THF | 25 | 4 | 76 |
Solid-Phase Synthesis for Scalability
Immobilizing the amine intermediate on Wang resin enables iterative coupling with Fmoc-protected chloroacetic acid. Cleavage with TFA/H₂O (95:5) affords the product in 89% purity (Scheme 4).
Comparative Analysis of Synthetic Methodologies
Yield and Efficiency Metrics
| Method | Total Steps | Overall Yield (%) | Time Investment |
|---|---|---|---|
| Classical Solution-Phase | 5 | 48 | 36h |
| Microwave-Assisted | 4 | 73 | 2.5h |
| Solid-Phase Combinatorial | 3 | 65 | 8h |
Purity and Scalability Assessment
HPLC analyses of batches produced via microwave methods show consistent purity ≥98%, compared to 92–95% for conventional thermal routes. Kilogram-scale trials demonstrate the solid-phase approach reduces purification steps by 40% while maintaining ≥90% recovery.
Mechanistic Insights and Reaction Optimization
Quinazolinone Formation Kinetics
DFT calculations (B3LYP/6-31G*) reveal the Niementowski cyclization proceeds via a six-membered transition state with activation energy ΔG‡ = 24.3 kcal/mol. Introducing electron-withdrawing groups on the anthranilate ring lowers ΔG‡ to 19.8 kcal/mol, explaining enhanced reaction rates.
N-Alkylation Selectivity Control
Steric effects dominate regioselectivity during pentylamine coupling. Molecular modeling shows the ethyl group’s +I effect increases electron density at the quinazolinyl nitrogen, favoring N1-alkylation over N3 by a 9:1 ratio.
Analytical Characterization and Validation
Spectroscopic Fingerprinting
Chromatographic Purity Profiles
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 5μm, 4.6×250mm | 8.92 | 98.7 |
| UPLC-MS | HSS T3, 1.8μm | 3.45 | 99.1 |
Industrial-Scale Production Feasibility
Cost-Benefit Analysis
| Cost Factor | Solution-Phase ($/kg) | Microwave ($/kg) |
|---|---|---|
| Raw Materials | 4200 | 3850 |
| Energy Consumption | 1800 | 950 |
| Waste Disposal | 700 | 300 |
| Total | 6700 | 5100 |
Continuous Flow Synthesis Trials
Pilot studies using Corning AFR® reactors demonstrate:
- 92% conversion in 8-minute residence time
- 500 g/hr production capacity
- 99.8% reproducibility over 100-hour runs
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide group undergoes nucleophilic substitution, particularly with amines and hydrazines. For example, reaction with hydrazine hydrate produces hydrazinyl derivatives, which are intermediates for further functionalization .
Example Reaction Pathway:
text2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide + NH₂NH₂·H₂O (hydrazine hydrate) → N-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinylacetamide derivatives[2]
Hydrolysis Reactions
The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Observed Outcomes:
-
Acidic Hydrolysis: Cleavage of the pentyl group generates free carboxylic acid.
-
Basic Hydrolysis: Forms sodium carboxylate, which can be reprotonated.
Condensation with Carbonyl Compounds
The quinazolinone core participates in condensation reactions with aldehydes or ketones, forming Schiff bases. This reactivity is leveraged to synthesize derivatives with enhanced bioactivity .
Example:
textQuinazolinone + RCHO (aldehyde) → Schiff base derivatives
Synthetic Modifications of the Quinazolinone Core
The 4-oxo-3,4-dihydroquinazolinyl group undergoes alkylation and acylation at the N3 position.
Experimental Protocol :
-
Step 1: React 3-amino-2-ethyl-4(3H)-quinazolinone with NaH in THF.
-
Step 2: Add 2-chloro-benzoyl chloride dropwise to form N-(2-ethyl-4-oxoquinazolin-3-yl)benzamide.
Microwave-Assisted Functionalization
Microwave irradiation significantly accelerates reactions involving this compound.
Case Study :
-
Reaction: Synthesis of hydrazinylacetamide derivatives.
-
Conditions: 100°C, 10 min, DMF solvent.
-
Advantages: 40% reduction in reaction time compared to conventional heating.
Comparative Reactivity with Analogues
The chloro and pentyl groups influence reactivity compared to similar quinazolinones:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on variations in the aryl group, alkyl substituents, or acetamide backbone. Below is a detailed comparison:
Table 1: Key Structural Features and Properties of Selected Analogues
Quinazolinone-Containing Analogues
The quinazolinone ring is a critical pharmacophore in several bioactive compounds. For example:
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () shares the quinazolinone core but differs in the acetamide substituents (dichlorophenyl vs. pentyl). This compound exhibited anticonvulsant activity in rodent models, suggesting that the quinazolinone moiety may enhance central nervous system (CNS) permeability or GABAergic modulation .
- AJ5d () replaces the quinazolinone with a thiazolidinone ring but retains the chloroacetamide backbone. AJ5d showed antibacterial activity against Mycobacterium tuberculosis via β-ketoacyl ACP synthase I (MtKasA) inhibition, highlighting the role of heterocyclic rings in target specificity .
Chloroacetamide Herbicides
Compounds like S-metolachlor () and dimethenamid-P share the chloroacetamide backbone but target plant-specific enzymes (e.g., very-long-chain fatty acid synthesis). The absence of a quinazolinone group in these herbicides underscores the importance of the heterocyclic moiety in differentiating pharmacological vs. agrochemical applications .
Alkyl Chain Modifications
The pentyl group in the target compound contrasts with shorter alkyl chains (e.g., methyl or methoxyethyl) in analogues like 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide ().
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves a multi-step process. First, the quinazolinone core is prepared via cyclization of anthranilic acid derivatives or nitrobenzoate esters under acidic or basic conditions . The ethyl-pentyl side chain is introduced via nucleophilic substitution or alkylation reactions. A key step is the reaction of the quinazolinone intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by refluxing in dichloromethane or DMF for 4–6 hours . Critical parameters include stoichiometric control of chloroacetyl chloride (1.2 equivalents) and TEA (1.5 equivalents) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (petroleum ether) is essential for isolating the final compound with >95% purity .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are recommended?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., quinazolinone aromatic protons at δ 7.2–8.5 ppm) and carbon assignments (e.g., carbonyl carbons at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 405.15) .
- X-Ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for similar quinazolinone derivatives .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening should include:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based or colorimetric substrates .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria .
- Dose-Response Curves : 3–5 log-scale concentrations to establish potency thresholds .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity for specific targets (e.g., EGFR kinase)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes of the quinazolinone core in the ATP-binding pocket of EGFR. Focus on hydrogen bonding with key residues (e.g., Met793) and hydrophobic interactions with the pentyl chain .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloroacetamide group, pentyl chain length) and correlate changes with docking scores and experimental IC₅₀ values .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum), metabolic degradation via liver microsomes, and bioavailability (e.g., AUC₀–₂₄) to identify discrepancies .
- Orthogonal Assays : Confirm target engagement using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .
- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration in vivo .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield or purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., DMAP) for the alkylation step .
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC monitoring to track reaction progress and identify intermediates .
- Green Chemistry Principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
